molecular formula C10H14N2O2 B12992802 2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid

2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid

Cat. No.: B12992802
M. Wt: 194.23 g/mol
InChI Key: UZZKVOSRJSCJJJ-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid is a heterocyclic compound that features an imidazole ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the acetic acid moiety . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid is unique due to its fused cycloheptane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-3-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)6-12-7-11-8-4-2-1-3-5-9(8)12/h7H,1-6H2,(H,13,14)

InChI Key

UZZKVOSRJSCJJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C=N2)CC(=O)O

Origin of Product

United States

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